(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione
Overview
Description
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, also known as 4-bromo-2-butene-1,4-dione, is a synthetic organic compound with a variety of applications in the scientific research field. It is a type of diketone that is used as a reagent for the synthesis of various compounds and materials, and is also used as an intermediate for the production of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound is also known for its ability to act as a catalyst in certain reactions, and has been studied for its potential to be used as a therapeutic agent.
Scientific Research Applications
Structural Analysis
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione has been studied for its molecular structure, which is characterized by two p-bromo phenyl rings and a less planar enedione group. This compound exhibits unique crystal interactions, specifically C–Br⋯Br type II interactions (Lastovickova, La Scala, & Sausa, 2018).
Polymer Synthesis
This compound has been utilized in the synthesis of highly luminescent polymers. These polymers, notable for their strong fluorescence and high quantum yields, have been synthesized using (E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione as a key component (Zhang & Tieke, 2008).
Reactions and Mechanisms
The compound's role in isomerism and oxidation reactions has been explored, particularly in the context of lead(IV) acetate reactions with various nitrogen compounds. This research provides insight into the compound's reactivity and potential applications in organic synthesis (Butler & Cunningham, 1980).
Electron Transport Applications
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione has also been employed in the development of novel electron transport layers for polymer solar cells. These applications leverage the electron-deficient nature of the compound's backbone for improved solar cell efficiency (Hu et al., 2015).
Conjugated Polymer Synthesis
The synthesis of conjugated polymers featuring this compound has been researched for applications in organic electronics. These polymers exhibit properties like solubility in organic solvents and potential for use in optoelectronic devices (Kinoshita, Kijima, & Shirakawa, 2000).
Synthesis Techniques
The compound has been synthesized using environmentally friendly techniques, including ultrasound and microwave irradiation. This approach emphasizes high atom-economy and excellent yields, relevant in green chemistry (Oliveira et al., 2014).
properties
IUPAC Name |
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFGALFEXMGJF-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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